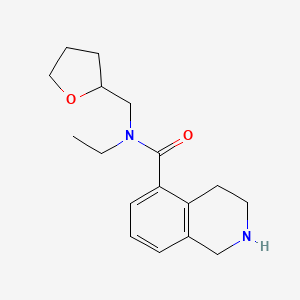![molecular formula C9H14N2O3S2 B6631736 N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide, also known as PNU-95700, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound was first synthesized in 2004 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide involves the inhibition of a specific enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is involved in the production of guanine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting IMPDH, this compound can effectively slow down the growth of cancer cells and reduce inflammation.
Biochemical and physiological effects:
Studies have shown that this compound can effectively inhibit IMPDH activity in both cancer cells and immune cells. This inhibition leads to a decrease in the production of guanine nucleotides, which in turn slows down cell proliferation and reduces inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide is its specificity for IMPDH, which makes it a potentially effective treatment for diseases that involve abnormal cell proliferation. However, the compound is relatively new and has not yet been extensively studied in clinical trials. Additionally, the synthesis of this compound is complex and may limit its availability for laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide. One area of interest is the development of more efficient synthesis methods that could increase the availability of the compound for further studies. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials. Finally, the potential use of this compound in combination with other drugs is also an area of interest for future research.
Métodos De Síntesis
The synthesis of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide involves a multi-step process that begins with the reaction of cyclobutanone with formaldehyde to form a diol intermediate. This intermediate is then reacted with thiosemicarbazide and subsequently treated with sulfuric acid to yield the final product.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, the compound has been shown to inhibit the growth of tumor cells by targeting a specific enzyme. Inflammation and autoimmune disorders are also being studied as potential areas of application for this compound.
Propiedades
IUPAC Name |
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-7-10-5-8(15-7)16(13,14)11-9(6-12)3-2-4-9/h5,11-12H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPBNZXBWOOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)NC2(CCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)
![2-[(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]acetic acid](/img/structure/B6631686.png)

![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
![4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)

![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)



![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)